molecular formula C11H18N2O2 B128890 2,4-Diethoxy-5-propylpyrimidine CAS No. 145729-63-1

2,4-Diethoxy-5-propylpyrimidine

Cat. No. B128890
M. Wt: 210.27 g/mol
InChI Key: SMFVVBXMZLXXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diethoxy-5-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized through a series of chemical reactions and has been found to have significant effects on biological systems.

Mechanism Of Action

The mechanism of action of 2,4-Diethoxy-5-propylpyrimidine involves the inhibition of specific enzymes. It has been found to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA synthesis and ultimately results in cell death.

Biochemical And Physiological Effects

2,4-Diethoxy-5-propylpyrimidine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of 2,4-Diethoxy-5-propylpyrimidine for lab experiments include its potent inhibitory effects on specific enzymes, which makes it a valuable tool for studying various biological processes. However, the limitations of this compound include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 2,4-Diethoxy-5-propylpyrimidine in scientific research. One potential direction is the development of new drugs that target specific enzymes inhibited by this compound. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is also an area of future research.

Synthesis Methods

The synthesis of 2,4-Diethoxy-5-propylpyrimidine involves several steps. The first step involves the reaction of 2,4-dichloro-5-propylpyrimidine with sodium ethoxide in ethanol to form the corresponding ethyl ester. The ester is then treated with sodium methoxide in methanol to produce the final product.

Scientific Research Applications

2,4-Diethoxy-5-propylpyrimidine has been extensively used in scientific research due to its unique properties. It has been found to be a potent inhibitor of certain enzymes that play a critical role in various biological processes. This compound has been used in the development of new drugs for the treatment of various diseases.

properties

CAS RN

145729-63-1

Product Name

2,4-Diethoxy-5-propylpyrimidine

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2,4-diethoxy-5-propylpyrimidine

InChI

InChI=1S/C11H18N2O2/c1-4-7-9-8-12-11(15-6-3)13-10(9)14-5-2/h8H,4-7H2,1-3H3

InChI Key

SMFVVBXMZLXXJZ-UHFFFAOYSA-N

SMILES

CCCC1=CN=C(N=C1OCC)OCC

Canonical SMILES

CCCC1=CN=C(N=C1OCC)OCC

synonyms

Pyrimidine, 2,4-diethoxy-5-propyl- (9CI)

Origin of Product

United States

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